Glutaminylglycine

Vue d'ensemble

Description

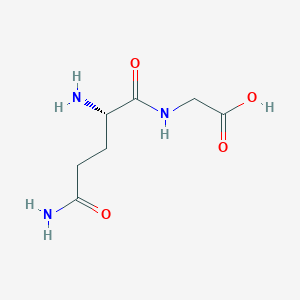

Glutaminylglycine is a dipeptide formed from the amino acids glutamine and glycine. It is a small molecule with significant biochemical importance, particularly in the context of enzymatic reactions involving transglutaminases. These enzymes catalyze the formation of covalent bonds between glutamine residues and various amine donors, playing a crucial role in protein cross-linking and modification .

Mécanisme D'action

Target of Action

Glutaminylglycine primarily targets transglutaminases (TGs) . TGs are a family of enzymes that catalyze the transfer of acyl groups and form covalent crosslinks between peptide-bound glutaminyl residues and amino groups . They are known for their ability to catalyze the formation of intra- and inter-molecular covalent bonds between proteins .

Mode of Action

This compound interacts with its target, TGs, through a process known as transamidation . This process leads to the synthesis of new covalent isopeptide bonds (crosslinks) between peptide-bound glutamine and lysine residues . Additionally, it also results in the transamidation of primary amines to glutamine residues, which can ultimately lead to protein polymerization .

Biochemical Pathways

This compound is involved in various biochemical pathways. It participates in the tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . It also plays a role in the glutamine metabolic pathway , which is critical for energy production and includes the glycolysis pathway, the pentose phosphate pathway, and the TCA cycle .

Pharmacokinetics

It’s known that tgs, the primary targets of this compound, show ca2+ dependent characteristics and tend to retain activity at a high nacl concentration . This suggests that the bioavailability of this compound may be influenced by factors such as calcium ion concentration and salt concentration.

Result of Action

The result of this compound’s action is the formation of new covalent isopeptide bonds (crosslinks) between peptide-bound glutamine and lysine residues . This can lead to the polymerization of proteins . The transamidation of primary amines to glutamine residues is another significant outcome of this compound’s action .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the activity of TGs, the primary targets of this compound, is known to be dependent on calcium ion concentration and can be retained at high NaCl concentrations . Therefore, factors such as pH, temperature, and salt concentration may play a role in influencing the action of this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Glutaminylglycine can be synthesized through enzymatic methods using transglutaminases. One common approach involves the reaction of glutamine with glycine in the presence of transglutaminase, which facilitates the formation of the dipeptide bond . The reaction typically occurs under mild conditions, with optimal pH and temperature settings depending on the specific transglutaminase used. For instance, the reaction may be carried out at a pH of around 6.0 and a temperature of 37°C .

Industrial Production Methods

Industrial production of this compound often involves the use of microbial transglutaminases due to their high activity and stability. These enzymes are produced through fermentation processes using genetically engineered microorganisms. The resulting transglutaminase is then purified and used to catalyze the formation of this compound from its constituent amino acids .

Analyse Des Réactions Chimiques

Types of Reactions

Glutaminylglycine primarily undergoes enzymatic reactions catalyzed by transglutaminases. These reactions include:

Transamidation: The transfer of an amine group to the γ-carboxamide group of glutamine residues.

Cross-linking: Formation of covalent bonds between glutamine and lysine residues in proteins.

Common Reagents and Conditions

The common reagents used in these reactions include:

Transglutaminase enzyme: Catalyzes the formation of covalent bonds.

Calcium ions: Often required as cofactors for transglutaminase activity.

Hydroxylamine: Used in assays to measure transglutaminase activity.

Major Products Formed

The major products formed from these reactions are cross-linked proteins and modified peptides, which have enhanced stability and altered functional properties .

Applications De Recherche Scientifique

Glutaminylglycine has a wide range of applications in scientific research, including:

Biochemistry: Used as a substrate in studies of transglutaminase activity and protein cross-linking

Biotechnology: Employed in the production of biocompatible materials and scaffolds for tissue engineering.

Food Industry: Utilized to improve the texture and stability of food products through protein cross-linking.

Comparaison Avec Des Composés Similaires

Similar Compounds

Glutamylglycine: Another dipeptide formed from glutamic acid and glycine, with similar biochemical properties but different enzymatic reactivity.

Glutaminylalanine: A dipeptide formed from glutamine and alanine, used in similar biochemical studies.

Uniqueness

Glutaminylglycine is unique in its specific reactivity with transglutaminases, making it a valuable tool in studies of protein cross-linking and modification. Its ability to form stable covalent bonds with various amine donors distinguishes it from other dipeptides .

Activité Biologique

Glutaminylglycine (Gln-Gly) is a dipeptide composed of the amino acids glutamine and glycine. This compound has garnered attention in various fields of research due to its potential biological activities, including its roles in metabolic pathways, cellular signaling, and therapeutic applications. This article delves into the biological activity of this compound, supported by relevant studies, data tables, and case studies.

Overview of this compound

This compound is synthesized from glutamine and glycine through enzymatic processes involving transglutaminases (TGs), which catalyze the formation of covalent bonds between amino acids. These enzymes are crucial in various biological functions, including protein cross-linking and cellular signaling.

1. Metabolic Role

This compound plays a significant role in nitrogen metabolism, particularly in the synthesis of other amino acids and proteins. Glycine, as a component of Gln-Gly, is known to enhance biomass production in microalgae, suggesting that Gln-Gly could similarly influence growth and metabolic efficiency.

Table 1: Effects of Glycine on Microalgal Growth

| Glycine Concentration (mM) | Biomass Production (mg/g) | Organic Acid Production (mg/g) | Fatty Acid Production (mg/g) |

|---|---|---|---|

| 1.66 | 1.0 | 0.5 | 0.3 |

| 3.33 | 1.4 | 0.7 | 0.8 |

| 6.66 | 1.2 | 0.6 | 0.5 |

| 13.33 | 0.9 | 0.4 | 0.2 |

| 26.66 | 0.5 | 0.3 | 0.1 |

2. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, potentially reducing oxidative stress within cells. This activity is critical for protecting cellular components from damage caused by reactive oxygen species (ROS).

Case Study: Antioxidant Potential of Gln-Gly

A study evaluated the antioxidant effects of Gln-Gly in vitro using DPPH radical scavenging assays, revealing a significant reduction in free radicals at concentrations above 10 mM, suggesting its potential as a protective agent against oxidative damage.

3. Antimicrobial Properties

This compound has shown antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell walls and inhibiting growth.

Table 2: Antimicrobial Activity of Gln-Gly

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 2.5 |

| Escherichia coli | 5.0 |

| Candida albicans | 3.0 |

The biological activities of this compound can be attributed to its interaction with various cellular pathways:

- Transglutaminase Activation : Gln-Gly may enhance the activity of transglutaminases, facilitating protein cross-linking and stability.

- Nitrogen Source : As a dipeptide, it serves as an efficient nitrogen source for cellular metabolism, promoting growth and development in various organisms.

- Cell Signaling : Gln-Gly can act as a signaling molecule, influencing pathways related to stress response and metabolism.

Therapeutic Applications

Given its biological activities, this compound holds potential therapeutic applications:

- Nutraceuticals : Its antioxidant and antimicrobial properties make it suitable for inclusion in dietary supplements aimed at enhancing immune function.

- Biotechnology : In bioprocessing, Gln-Gly can be utilized to improve yields in microbial fermentation processes by enhancing growth rates and metabolic outputs.

Propriétés

IUPAC Name |

2-[(2,5-diamino-5-oxopentanoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c8-4(1-2-5(9)11)7(14)10-3-6(12)13/h4H,1-3,8H2,(H2,9,11)(H,10,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFZIKRIDLHOIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)NCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901394 | |

| Record name | NoName_505 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2650-65-9 | |

| Record name | NSC350592 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.